2-Methoxy-4-(2-nitrovinyl)phenol
Overview
Scientific Research Applications
Electrochemical Behavior and Coordination Compounds
2-Methoxy-4-(2-nitrovinyl)phenol and its coordination compounds with various metals like Ni(II), Cu(II), Co(II), and Fe(III) have been studied. These compounds exhibit notable electrochemical behaviors and have been characterized by various analytical methods, including mass spectrometry and UV-Vis spectroscopy (Khandar & Masoumeh, 1999).
Dielectric Properties and Phthalocyanines
Research on phthalocyanines incorporating 2-Methoxy-4-(2-nitrovinyl)phenol has shown that these compounds can have giant dielectric constants. This property is particularly significant in the context of materials science and electronics (Yazıcı et al., 2012).
Protein Reagent Research
Studies have utilized derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol as environmentally sensitive protein reagents. These reagents can provide insights into enzyme interactions with substrates, offering a window into molecular environment changes (Horton, Kelly, & Koshland, 1965).
Non-Linear Optical Properties
Computational studies on the tautomeric forms of (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, a related compound, have investigated its second-order non-linear optical properties. This research is crucial for developing advanced optical materials (Koşar, 2011).
Atmospheric Reactivity and SOA Formation
The atmospheric reactivity of guaiacol, a compound structurally related to 2-Methoxy-4-(2-nitrovinyl)phenol, with hydroxyl radicals, has been studied for its implications in secondary organic aerosol (SOA) formation. Understanding such reactions is important for atmospheric chemistry (Lauraguais et al., 2014).
Anticancer Activity
Research has explored the anticancer activity of 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, in inhibiting T47D breast cancer cells. Such studies contribute to the search for novel cancer therapies (Sukria et al., 2020).
properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031525 | |
Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-nitrovinyl)phenol | |
CAS RN |
22568-51-0, 6178-42-3 | |
Record name | NSC210766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Methoxy-4-(2-nitrovinyl)phenol in N-acetyl-β-D-glucosaminidase activity assays?
A1: 2-Methoxy-4-(2-nitrovinyl)phenol (MNP) acts as a chromogenic product in N-acetyl-β-D-glucosaminidase (NAG) activity assays []. NAG enzymes are often used as biomarkers for various diseases, and their activity is measured using synthetic substrates like 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide. When NAG cleaves this substrate, it releases MNP. The amount of MNP produced is directly proportional to the activity of NAG and can be quantified spectrophotometrically due to MNP's absorbance at 505 nm.
Q2: The research article mentions challenges in using MNP for NAG assays in urine samples. What are these challenges, and how do they impact the accuracy of the assay?
A2: The study reveals that urinary pigments and pH significantly influence the spectrophotometric determination of NAG activity when using MNP as an indicator []. Firstly, alkaline urine pH can lead to NAG instability, decreasing its activity. Secondly, urinary pigments contribute to the absorbance measured at 505 nm, leading to an overestimation of MNP concentration and, consequently, an overestimation of NAG activity. This interference by urinary pigments necessitates correction methods to ensure accurate NAG activity measurements in urine samples. The research article explores these correction methods in detail.
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